Methyl 2-amino-3,3-diphenylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of Methyl 2 Amino 3,3 Diphenylpropanoate
Enantioselective Synthesis Strategies for Chiral α-Amino-β,β-diphenylpropanoate Systems
The creation of enantiomerically pure α-amino-β,β-diphenylpropanoates is of paramount importance, and various strategies have been developed to control the stereochemistry at the C2 position.
Asymmetric Catalysis in Carbon-Carbon Bond Formation for the Diphenyl Moiety
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of β-branched α-amino acids. While direct catalytic asymmetric synthesis of Methyl 2-amino-3,3-diphenylpropanoate is not extensively documented, analogous transformations provide a conceptual framework. For instance, engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids. nih.gov This biocatalytic approach involves the anti-Michael addition of ammonia to a β-substituted cinnamic acid derivative. A hypothetical enzymatic approach for the target molecule could involve a specifically engineered PAL variant that accepts a 3,3-diphenylpropenoate substrate.
| Catalyst Type | Substrate | General Approach | Potential Outcome |
|---|---|---|---|
| Engineered Phenylalanine Ammonia Lyase (PAL) | Methyl 3,3-diphenylpropenoate | Enantioselective anti-Michael addition of ammonia | (R)- or (S)-Methyl 2-amino-3,3-diphenylpropanoate |
| Chiral Transition Metal Complex (e.g., Rhodium-based) | N-acetyl-α,β-didehydro-β,β-diphenylalanine methyl ester | Asymmetric hydrogenation | Enantiomerically enriched N-acetyl-3,3-diphenylalanine methyl ester |
Diastereoselective Approaches to Precursors Bearing the 3,3-Diphenyl Substituents
Diastereoselective methods often rely on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary can be temporarily incorporated into the molecule to direct the formation of a new stereocenter and is subsequently removed.
Stereocontrolled Derivatization from Chiral Building Blocks
The use of chiral building blocks, or the "chiral pool," is a common strategy in asymmetric synthesis. A readily available chiral starting material is chemically transformed into the desired product, transferring its chirality.
A plausible stereocontrolled approach involves the addition of a Grignard reagent to a chiral imine or a related electrophile. For the synthesis of this compound, this could involve the diastereoselective addition of a phenylmagnesium bromide to a chiral precursor. The stereoselectivity would be directed by a chiral auxiliary attached to the nitrogen or the ester group of a 2-amino-3-phenylpropanoate derivative. nih.gov
The general mechanism for a Grignard reaction involves the nucleophilic attack of the Grignard reagent on an electrophilic carbon, such as the carbon of a carbonyl or an imine. In the context of synthesizing the target molecule, a key step would be the formation of the second carbon-phenyl bond at the C3 position.
| Chiral Precursor | Grignard Reagent | Key Transformation | Expected Intermediate |
|---|---|---|---|
| Chiral N-sulfinyl imine of methyl 3-phenyl-3-oxopropanoate | Phenylmagnesium bromide | Diastereoselective 1,2-addition | Chiral N-sulfinyl-β-hydroxy-β,β-diphenyl-α-amino ester |
| Methyl (S)-2-isocyanato-3-phenylpropanoate | Phenylmagnesium bromide in the presence of a copper catalyst | Diastereoselective conjugate addition | Methyl (S)-2-isocyanato-3,3-diphenylpropanoate |
Multicomponent Reaction Pathways for Highly Functionalized Propanoate Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. While a specific MCR for this compound is not reported, analogous reactions suggest a potential pathway. For instance, a Passerini or Ugi reaction involving benzophenone, an isocyanide, and a suitable carboxylic acid component could theoretically lead to a precursor of the target molecule.
Racemic Synthesis Routes and Subsequent Chiral Resolution Techniques for this compound
The preparation of a racemic mixture of this compound can be achieved through various classical organic reactions, followed by the separation of the enantiomers.
A straightforward racemic synthesis could involve the Strecker synthesis, starting from benzophenone, potassium cyanide, and ammonium (B1175870) chloride to form the corresponding α-aminonitrile, followed by hydrolysis and esterification. Another approach would be the alkylation of a glycine (B1666218) enolate equivalent with diphenylmethyl bromide.
Once the racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers. Common methods include:
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation through crystallization. ut.ac.ir
Enzymatic Resolution: Utilizing enzymes, such as lipases or proteases, that selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.gov For example, α-chymotrypsin is known to be stereoselective in the hydrolysis of L-amino acid derivatives. researchgate.net A similar enzymatic approach could be applied to the racemic methyl ester of 3,3-diphenylalanine.
| Resolution Method | Resolving Agent/Enzyme | Principle of Separation |
|---|---|---|
| Classical Crystallization | (R,R)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. |
| Enzymatic Kinetic Resolution | Lipase (B570770) from Candida antarctica | Selective hydrolysis of one enantiomer of the methyl ester. |
Chromatographic Enantioseparation on Chiral Stationary Phases (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. csfarmacie.cz The principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation. mdpi.com
For the enantioseparation of this compound, several types of CSPs could be employed, drawing upon established methods for the resolution of amino acid esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are particularly effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.org The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, where the bulky diphenylmethyl group of the analyte would play a significant role.
Another class of CSPs relevant to the separation of amino compounds are the Pirkle-type or brush-type phases. These phases operate on the principle of forming transient diastereomeric complexes through multiple simultaneous interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz Given the presence of two phenyl groups and an amino group in this compound, these CSPs offer a high potential for effective chiral recognition.
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, immobilized on silica (B1680970) gel, represent another versatile class of CSPs. mst.edu These selectors possess complex stereochemistry with multiple chiral centers and functional groups capable of various interactions, making them suitable for the resolution of a wide array of chiral molecules, including amino acid esters. mst.edu
The selection of the mobile phase is crucial for optimizing the separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives) elution modes can be employed, with the choice depending on the specific CSP and the analyte's properties.
Table 1: Potential Chiral Stationary Phases for HPLC Enantioseparation of this compound
| CSP Type | Chiral Selector Example | Potential Interactions with Analyte |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric interactions |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π stacking, hydrogen bonding, dipole-dipole |
| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, ionic interactions, steric hindrance |
| Crown Ether-based | Chiral crown ethers | Host-guest complexation with the primary amine |
Classical Resolution Methods via Diastereomeric Salt Formation and Fractional Crystallization
Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers of racemic compounds that possess an acidic or basic functional group. nih.gov In the case of this compound, the basic amino group can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.
The choice of the resolving agent is critical for the success of this method. For the resolution of a basic compound like this compound, common chiral resolving agents include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. The bulky diphenylmethyl group of the target molecule may necessitate a resolving agent with a rigid structure to ensure efficient chiral recognition and the formation of well-defined crystalline salts.
The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled crystallization. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequent treatment of the isolated salt with a base will liberate the enantiomerically enriched amine, and the resolving agent can often be recovered and reused.
Table 2: Potential Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Chemical Class | Key Structural Feature for Interaction |
| (R,R)-Dibenzoyl-tartaric acid | Carboxylic acid | Multiple hydrogen bonding sites, aromatic rings |
| (S)-Mandelic acid | Carboxylic acid | Aromatic ring, hydroxyl group |
| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic acid | Bulky, rigid bicyclic structure |
Dynamic Kinetic Resolution and Crystallization-Induced Dynamic Resolution Methodologies
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemate into a single enantiomer with a 100% yield. This process combines a rapid and reversible racemization of the starting material with a highly stereoselective reaction that consumes one of the enantiomers. For this compound, a DKR process could be envisioned where the racemic amino ester is continuously racemized in situ while one enantiomer is selectively transformed into a different, easily separable compound.
A common approach for the DKR of amino esters involves enzymatic acylation. In this scenario, a lipase, such as Candida antarctica lipase B (CALB), could be used to selectively acylate one enantiomer of this compound. Simultaneously, a racemization catalyst, often a metal complex, would be employed to continuously interconvert the unreacted enantiomer to the reactive one. The success of this methodology hinges on the compatibility of the enzyme and the racemization catalyst, as well as the efficiency of both the stereoselective reaction and the racemization process. nih.gov
Crystallization-induced dynamic resolution (CIDR) is a variation of DKR where the stereoselective step is a crystallization process. If the diastereomeric salts formed between racemic this compound and a chiral resolving agent are capable of epimerizing in solution, it is possible for one diastereomer to crystallize out of solution, thereby shifting the equilibrium towards the formation of that diastereomer. This process can lead to a high yield of a single enantiomerically pure diastereomeric salt.
Protective Group Strategies in the Total Synthesis of this compound
In the multi-step total synthesis of this compound, the strategic use of protecting groups for the amino and carboxylic acid functionalities is essential to prevent unwanted side reactions and to ensure the desired chemical transformations occur at the correct stage of the synthesis. jocpr.comug.edu.pl
Amino Group Protection: The nucleophilic nature of the amino group necessitates its protection during various synthetic steps, such as esterification or reactions involving strong bases or electrophiles. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. creative-peptides.com
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de
Cbz Group: Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. ug.edu.pl
Carboxylic Acid Group Protection: If the synthesis starts from the corresponding amino acid, the carboxylic acid group needs to be protected to prevent it from interfering with reactions targeting the amino group. Common protecting groups for carboxylic acids are esters, such as methyl or benzyl esters.
The choice of protecting groups should follow the principle of orthogonality, meaning that each protecting group can be removed selectively in the presence of the others. jocpr.com For instance, a synthetic strategy could employ a Boc group for the amine and a benzyl ester for the carboxylic acid. The benzyl ester can be removed by hydrogenation without affecting the Boc group, and the Boc group can be removed with acid without cleaving the final methyl ester.
Table 3: Common Protecting Groups for the Synthesis of this compound
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation |
| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation |
| Carboxylic Acid | tert-Butyl ester | tBu | Isobutylene, acid catalyst | Acidic (e.g., TFA) |
Esterification Methodologies for the Methyl Propanoate Moiety Formation
The final step in the synthesis of the target molecule, or a key step if the synthesis proceeds through the amino acid, is the formation of the methyl ester. Several methodologies can be employed for the esterification of the carboxylic acid group of 2-amino-3,3-diphenylpropanoic acid.
Fischer Esterification: This is a classic and straightforward method that involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at reflux temperature. The amino group is protonated under these acidic conditions, which prevents it from interfering with the esterification reaction.
Esterification using Thionyl Chloride: A highly effective method involves the reaction of the amino acid with thionyl chloride in methanol. This reaction proceeds via the formation of an acid chloride intermediate, which is then rapidly esterified by methanol. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature or reflux.
Esterification with Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is limited by its toxicity and explosive nature. It is generally reserved for small-scale syntheses where other methods are not suitable.
Esterification of N-Protected Amino Acids: If the amino group is protected, standard esterification methods for carboxylic acids can be used. For example, an N-Boc protected 2-amino-3,3-diphenylpropanoic acid can be esterified using methyl iodide in the presence of a base like cesium carbonate, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. Following esterification, the protecting group can be removed to yield the final product. researchgate.net
Sophisticated Spectroscopic and Structural Characterization of Methyl 2 Amino 3,3 Diphenylpropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the atomic framework and spatial arrangement can be constructed.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, with different functional groups and structural motifs exhibiting characteristic resonance frequencies.
For Methyl 2-amino-3,3-diphenylpropanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) protons, the amine protons, and the protons on the chiral centers (α- and β-carbons), as well as the aromatic protons of the two phenyl rings. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment.
The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. spectrabase.com Key resonances would include the carbonyl carbon of the ester, the aliphatic carbons of the propanoate backbone, the methoxy carbon, and the various aromatic carbons of the diphenyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methoxy (O-CH₃) | 3.5 - 3.8 | 51 - 53 |
| Amine (NH₂) | 1.5 - 3.0 (broad) | N/A |
| α-CH | 3.8 - 4.2 | 55 - 60 |
| β-CH | 4.5 - 5.0 | 50 - 55 |
| Aromatic (C₆H₅) | 7.1 - 7.5 | 125 - 145 |
Note: Predicted values are based on data from analogous compounds and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of connections within the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the proton on the α-carbon and the proton on the β-carbon, confirming their adjacent relationship in the propanoate backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would definitively link the ¹H signals for the α-CH, β-CH, and methoxy protons to their corresponding ¹³C signals, confirming their assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons over two to four bonds. sdsu.eduyoutube.com For instance, the methoxy protons (¹H) would show a correlation to the ester carbonyl carbon (¹³C), and the α- and β-protons would show correlations to the aromatic carbons of the phenyl rings, piecing together the entire molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net NOESY correlations could reveal the spatial proximity between the protons on the propanoate backbone and specific protons on the phenyl rings, helping to define the preferred rotational conformation of the diphenylmethyl group.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragment Ion Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound with high accuracy and for deducing its structure based on fragmentation patterns. unito.it The molecular formula for this compound is C₁₆H₁₇NO₂, corresponding to a monoisotopic mass of approximately 255.13 Da. nih.gov
High-resolution mass spectrometry (HRMS) can confirm this elemental composition with exceptional precision. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. unito.it
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 255 | [M]⁺, Molecular Ion |
| 196 | [M - COOCH₃]⁺, Loss of the methoxycarbonyl radical |
| 180 | [M - C₆H₅]⁺, Loss of a phenyl radical |
| 167 | [CH(C₆H₅)₂]⁺, Diphenylmethyl cation (tropylium-like) |
Note: The diphenylmethyl cation ([CH(C₆H₅)₂]⁺) at m/z 167 is expected to be a particularly stable and abundant fragment due to extensive resonance stabilization.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. st-andrews.ac.uk
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | C-H stretch | Aliphatic (sp³ C-H) |
| ~1735 | C=O stretch | Ester Carbonyl |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The two phenyl rings constitute the primary chromophore in this compound. These aromatic rings are expected to produce characteristic absorption bands in the UV region, typically arising from π → π* transitions. biointerfaceresearch.com The exact wavelength of maximum absorbance (λmax) and the molar absorptivity can be influenced by the solvent polarity.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. bibliotekanauki.pl If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral centers without ambiguity, provided that anomalous dispersion methods are used. researchgate.net The resulting crystal structure would also reveal the preferred conformation of the molecule in the crystal lattice and illustrate any intermolecular interactions, such as hydrogen bonding involving the amine and ester groups. researchgate.net
Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Circular Dichroism)
Since this compound contains at least one stereocenter (the α-carbon), it is a chiral molecule and exists as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and quantifying their purity.
Optical Rotation: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. libretexts.orglibretexts.org A polarimeter is used to measure the specific rotation [α], which is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org A racemic mixture (a 50:50 mix of both enantiomers) will have an optical rotation of zero. libretexts.org The measured optical rotation of a sample can be used to calculate its enantiomeric excess (ee). libretexts.org The specific rotation can be significantly influenced by the solvent used. researchgate.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of its chromophores (the phenyl rings). Each enantiomer will produce a mirror-image CD spectrum. This technique is highly sensitive to the conformation and absolute configuration of chiral compounds and can be used for quantitative analysis of enantiomeric mixtures.
Table of Compounds Mentioned
| Compound Name |
|---|
Reactivity Profiles and Chemical Transformations of Methyl 2 Amino 3,3 Diphenylpropanoate
Reactions Involving the Amino Group
The primary amino group in Methyl 2-amino-3,3-diphenylpropanoate is a key center for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.
N-Acylation and N-Alkylation Reactions
The nitrogen atom of the amino group can readily act as a nucleophile, attacking electrophilic carbon atoms to form new carbon-nitrogen bonds.
N-Acylation is a common transformation for amino esters. This reaction typically involves treating the amino ester with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. The result is the formation of an N-acyl amino acid ester, which is an important class of compounds in medicinal chemistry and peptide synthesis. nih.govnih.gov While direct procedures for this compound are not extensively detailed, standard acylation conditions are applicable, although reaction rates may be slower due to the steric bulk of the diphenylmethyl group.
N-Alkylation introduces an alkyl group onto the amino function. Traditional methods often involve the use of alkyl halides, which can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.govmonash.edu More modern, catalytic approaches, such as the "borrowing hydrogen" methodology, utilize alcohols as alkylating agents with transition metal catalysts (e.g., Iridium or Ruthenium), offering a more atom-economical and environmentally benign route. nih.govresearchgate.net These methods have been shown to be effective for sterically hindered substrates. rsc.org N-alkylation is significant as it increases lipophilicity and can be a key modification in drug design. monash.edu
Table 1: Representative Conditions for N-Acylation and N-Alkylation of Amino Esters
| Transformation | Reagents & Catalysts | Solvent | General Conditions | Product Type |
|---|---|---|---|---|
| N-Acylation | Acyl Chloride, Triethylamine (Et3N) | Dichloromethane (B109758) (DCM) | Room Temperature | N-Acyl Derivative |
| N-Acylation | Carboxylic Acid, EDC, HOBt | Dichloromethane (DCM) | Room Temperature | N-Acyl Derivative |
| N-Alkylation | Alkyl Halide, K2CO3 or NaH | DMF or THF | Varies (RT to elevated temp.) | N-Alkyl Derivative |
| N-Alkylation | Alcohol, Ru or Ir Catalyst | Toluene | High Temperature (e.g., 120 °C) | N-Alkyl Derivative |
Formation of Schiff Bases and Imines as Synthetic Intermediates
The primary amino group of this compound can undergo a condensation reaction with aldehydes or ketones to form an imine, commonly known as a Schiff base. nih.gov This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. researchgate.net The general reactivity of aldehydes is higher than that of ketones in forming Schiff bases. nih.gov
The resulting C=N double bond of the imine is a versatile functional group in organic synthesis. youtube.com Imines can act as intermediates for the synthesis of other complex nitrogen-containing molecules. For instance, the reduction of the imine bond yields a secondary amine, a process known as reductive amination.
Table 2: Examples of Carbonyl Compounds for Schiff Base Formation
| Reactant Type | Example Compound | Product Type |
|---|---|---|
| Aliphatic Aldehyde | Propanal | N-Propylidene-2-amino-3,3-diphenylpropanoate |
| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene-2-amino-3,3-diphenylpropanoate |
| Aliphatic Ketone | Acetone | N-Isopropylidene-2-amino-3,3-diphenylpropanoate |
| Aromatic Ketone | Acetophenone | N-(1-Phenylethylidene)-2-amino-3,3-diphenylpropanoate |
Conversion to Isocyanate Derivatives
The amino group can be converted into a highly reactive isocyanate functional group (-N=C=O). A standard and effective method for this transformation on amino acid esters involves the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.orgresearchgate.net The reaction is typically carried out in a biphasic system, for example, with dichloromethane and an aqueous solution of a mild base like sodium bicarbonate, to neutralize the hydrochloric acid that is formed. orgsyn.org
This method has been successfully applied to produce Methyl (S)-2-isocyanato-3-phenylpropanoate from L-phenylalanine methyl ester hydrochloride in high yield. orgsyn.org Given the structural similarity, this procedure is directly applicable to this compound. The resulting isocyanate is a valuable synthetic intermediate, readily reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. researchgate.netresearchgate.net
Table 3: Reaction Conditions for Isocyanate Synthesis from a Phenylalanine Analog orgsyn.org
| Parameter | Condition |
|---|---|
| Starting Material | L-Phenylalanine methyl ester hydrochloride |
| Reagent | Triphosgene |
| Base | Saturated aqueous Sodium Bicarbonate |
| Solvent | Dichloromethane |
| Temperature | 0 °C (Ice Bath) |
| Reaction Time | 15 minutes |
| Yield | 95-98% |
Transformations at the Ester Moiety
The methyl ester group is the second major site of reactivity, susceptible to nucleophilic acyl substitution reactions.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-amino-3,3-diphenylpropanoic acid. This transformation, known as saponification when conducted under basic conditions, is a fundamental reaction in organic chemistry.
The hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., HCl or H2SO4) in an aqueous medium.
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (e.g., ethanol, propanol, or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst to form a new ester. masterorganicchemistry.com
To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, making the ester more electrophilic. Base catalysts, typically an alkoxide corresponding to the alcohol reactant (e.g., sodium ethoxide in ethanol), generate a nucleophile that attacks the ester carbonyl. masterorganicchemistry.com This reaction is useful for modifying the properties of the ester, for instance, to create a less volatile or more specialized derivative.
Table 4: General Conditions for Transesterification
| Catalysis Type | Catalyst | Alcohol (R'-OH) | General Conditions |
|---|---|---|---|
| Acid-Catalyzed | H2SO4, p-TsOH | Used as solvent/in excess | Heating under reflux |
| Base-Catalyzed | NaOR', KOR' | Used as solvent/in excess | Room temperature or gentle heating |
Amidation and Peptide Coupling Reactions for Elongation
The primary amino group of this compound serves as a key functional handle for amidation and peptide coupling reactions, enabling its incorporation into larger peptide chains. The process involves the formation of an amide bond between the amino group of the diphenylalanine derivative and the activated carboxyl group of another amino acid. However, the steric bulk imposed by the two phenyl groups at the β-position presents a significant challenge, often leading to slower reaction rates and requiring more robust coupling methodologies compared to less hindered amino acids.
To overcome these steric challenges, a variety of modern coupling reagents are employed. These reagents activate the carboxylic acid partner, rendering it highly susceptible to nucleophilic attack by the amino group of this compound. The choice of reagent is critical to ensure high yields and minimize side reactions, particularly racemization. bachem.com
Common classes of coupling reagents include:
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes aminolysis. HATU, which incorporates the HOAt (1-hydroxy-7-azabenzotriazole) moiety, is particularly efficient for coupling sterically hindered residues. bachem.com
Phosphonium (B103445) Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used. They generate reactive phosphonium esters that facilitate amide bond formation.
Carbodiimides: While traditional reagents like DCC (N,N'-dicyclohexylcarbodiimide) can be used, they often require the addition of additives like HOBt (1-Hydroxybenzotriazole) or HOAt to increase efficiency and suppress racemization. bachem.com
Other Reagents: Novel coupling agents, such as ynamides, have been shown to be exceptionally effective in suppressing racemization during peptide elongation, offering a significant advantage for sensitive substrates. chemrxiv.org
The selection of the base is also crucial. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but for amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) or sym-collidine may be preferred to minimize the risk of α-proton abstraction. bachem.com
| Coupling Reagent Class | Examples | Mechanism/Key Feature | Suitability for Hindered Couplings |
|---|---|---|---|
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms highly reactive O-acylisourea intermediates. HATU is based on HOAt, reducing racemization. bachem.comluxembourg-bio.com | Very High |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive phosphonium esters. PyAOP is the HOAt analogue of PyBOP. bachem.com | High |
| Carbodiimides | DCC, DIC, EDC | Requires additives like HOBt or HOAt to form active esters and suppress side reactions. | Moderate to High (with additives) |
| Triazines | DMTMM | Effective in various solvents, including water and alcohols, with low racemization levels. bachem.com | High |
| Ynamides | - | Proceeds via a stable vinyl ester intermediate, showing remarkable suppression of racemization. chemrxiv.org | High |
Reactivity at the α-Carbon Stereocenter
Investigation of Racemization Pathways and Methods for Stereochemical Integrity Preservation
The stereochemical integrity of the α-carbon is a paramount concern during the chemical manipulation of this compound, as racemization can lead to a loss of biological activity or desired stereochemical outcome. mdpi.com Racemization is the process by which a chiral molecule converts into an equal mixture of both enantiomers. mdpi.com The primary pathway for racemization of α-amino acid esters involves the deprotonation of the α-carbon. mdpi.comresearchgate.net
Racemization Pathways:
Direct Enolization/Carbanion Formation: The hydrogen atom at the α-carbon is acidic due to the electron-withdrawing effects of the adjacent ester carbonyl group. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate or carbanion intermediate. mdpi.com Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.
Oxazolone (B7731731) Formation: During peptide coupling, the activated carboxyl group of an N-acylated amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. Subsequent aminolysis of the racemic oxazolone by an amino component (like this compound) results in a racemic peptide product.
Methods for Stereochemical Integrity Preservation: Preserving the stereochemistry of this compound and its derivatives requires careful control of reaction conditions.
Choice of Coupling Reagent: Modern uronium and phosphonium reagents containing HOAt derivatives (e.g., HATU, PyAOP) are designed to accelerate the rate of coupling. bachem.com By ensuring that the rate of aminolysis is much faster than the rate of oxazolone formation or enolization, racemization is minimized. Ynamide-based coupling reagents have also demonstrated exceptional ability to suppress epimerization. chemrxiv.org
Base Selection: The strength and concentration of the base used are critical. Weaker bases, such as N-methylmorpholine (NMM) or sym-collidine, are generally preferred over stronger, more sterically hindered bases like DIPEA, as they are less likely to promote α-proton abstraction. bachem.com
Temperature Control: Lowering the reaction temperature decreases the rate of both the desired coupling reaction and the undesired racemization pathways. Performing reactions at 0 °C or below is a common strategy to maintain stereochemical purity.
Minimizing Activation Time: The pre-activation time, during which the carboxylic acid is mixed with the coupling reagent before the amine is added, should be kept to a minimum. Prolonged exposure of the activated acid to basic conditions increases the risk of racemization.
| Factor Influencing Racemization | Method for Prevention/Control | Rationale |
|---|---|---|
| Base Strength | Use of weaker bases (e.g., NMM, collidine). bachem.com | Reduces the rate of α-proton abstraction from the stereocenter. |
| Coupling Reagent | Employ reagents known for low racemization (e.g., HATU, ynamides). bachem.comchemrxiv.org | Promotes a rapid coupling reaction that outcompetes racemization pathways. |
| Temperature | Conduct reactions at low temperatures (e.g., 0 °C). | Slows the kinetics of the proton abstraction and/or oxazolone formation. |
| Solvent | Use of non-polar solvents where possible. | Can disfavor the formation of the charged enolate intermediate. |
| Activation Time | Minimize the time between carboxyl activation and amine addition. | Limits the opportunity for the activated intermediate to racemize. |
Epimerization Studies and Control
For a molecule with a single stereocenter like this compound, epimerization is synonymous with racemization. Studies focusing on epimerization control are therefore identical to those for preserving stereochemical integrity. The principles outlined above—judicious selection of coupling reagents, bases, and reaction conditions—are the cornerstone of controlling epimerization during its incorporation into larger molecules. Research has shown that the risk of racemization is significantly higher when activating a peptide acid for N→C elongation compared to activating a standard Nα-protected amino acid. chemrxiv.org Therefore, when this compound is part of a peptide fragment that needs to be further elongated, the risk of epimerization at its α-carbon is particularly high, demanding the use of superior, low-racemization coupling protocols.
Reactions of the Diphenyl Moiety
Aromatic Substitution Reactions
The two phenyl rings of the diphenyl moiety are susceptible to electrophilic aromatic substitution (EAS), a foundational class of reactions in organic chemistry. These reactions allow for the introduction of various functional groups onto the aromatic rings, thereby modifying the compound's physical, chemical, and biological properties. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be performed on the diphenyl group.
However, the reaction conditions must be carefully chosen to be compatible with the sensitive amino and ester functionalities in the molecule. The amino group is a strong activating group but is readily protonated under acidic conditions (used for nitration or sulfonation), which converts it into a deactivating, meta-directing ammonium group. To circumvent this, the amino group is typically protected, for instance as an amide (e.g., acetyl), before performing the EAS reaction.
A specific example of derivatizing a related structure, phenylalanine, involves diazotization of an aromatic amine followed by coupling to the phenylalanine ring to install a phenylazo group. rsc.org This demonstrates that the phenyl rings are sufficiently activated to undergo coupling with diazonium salts, a reaction characteristic of electron-rich aromatic systems. Such a transformation on this compound would likely direct the incoming electrophile to the para position of one of the phenyl rings, due to steric hindrance at the ortho positions.
Derivatization for Specialized Ligand Design
The diphenyl moiety provides a robust and sterically defined scaffold that can be derivatized to create specialized ligands for applications in coordination chemistry and catalysis. By introducing functional groups onto the phenyl rings via the aromatic substitution reactions described above, one can install atoms capable of coordinating to metal centers.
For example, introducing phosphine (B1218219) groups (via lithiation followed by reaction with a chlorophosphine) or sulfonic acid groups (via sulfonation) can transform the molecule into a chiral ligand. rsc.org The sulfonic acid group itself, or the nitrogen atoms of an azo group, could act as coordination sites. rsc.org The inherent chirality of the amino acid backbone, combined with the steric bulk and electronic properties of the functionalized diphenylmethyl group, can be used to create a specific coordination environment around a metal. This allows for the design of chiral ligands that can induce asymmetry in catalytic transformations, leading to enantioselective synthesis. The modular nature of this approach—modifying the backbone or the aromatic rings—provides a versatile platform for tuning the ligand's steric and electronic properties for a specific catalytic application.
Applications of Methyl 2 Amino 3,3 Diphenylpropanoate As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Conformationally Constrained Peptidomimetics and Non-Natural Amino Acids
The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, aiming to develop peptide-based molecules with improved stability, bioavailability, and target selectivity. cam.ac.uk Conformationally restricted amino acids are especially valuable as they reduce the entropic penalty associated with binding to biological targets by pre-organizing the molecule into a bioactive conformation. lifechemicals.com The rigid and bulky nature of the β,β-diphenylalanine scaffold, derived from methyl 2-amino-3,3-diphenylpropanoate, is highly effective for inducing specific secondary structures and creating novel peptide analogs.
The secondary structure of peptides, such as α-helices and β-sheets, is crucial for their biological function, particularly in mediating protein-protein interactions. Peptidomimetics that mimic these structures are of significant therapeutic interest. The gem-diphenyl group of the Dip residue imposes significant steric hindrance, which can be strategically employed to control peptide backbone torsion angles (phi, ψ) and favor specific secondary structures like β-turns and β-hairpins. nih.gov
β-hairpins are common motifs in proteins, and their stabilization in small peptides is a key goal in drug design. By replacing a natural amino acid with a β,β-diphenylalanine residue at the turn region, researchers can promote the formation of a stable β-hairpin structure. This approach has been explored as a strategy to develop inhibitors of amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.govnih.gov The bulky side chain of Dip can effectively shield the amide backbone from proteolytic degradation and enforce the turn conformation necessary for biological activity. While a variety of turn-inducers are used, the principle of using a constrained residue like Dip is a well-established strategy in the design of such mimics. nih.gov
Table 1: Influence of Constrained Residues on Peptide Secondary Structure
| Structural Mimic | Role of Constrained Residue | Potential Application |
| β-Hairpin | Induces a reverse turn in the peptide backbone, stabilizing the hairpin fold. | Inhibition of protein aggregation (e.g., hIAPP in Type 2 Diabetes). nih.gov |
| β-Sheet | Acts as a template to promote β-sheet formation and antagonize aberrant amyloid aggregation. nih.gov | Development of therapeutics for amyloid-related diseases. nih.gov |
| α-Helix | Can be used in "stapled" peptides to lock the helical conformation. | Inhibition of protein-protein interactions. cam.ac.uk |
Further conformational restriction of the β,β-diphenylalanine scaffold can be achieved through α-methylation. The introduction of a methyl group at the α-carbon atom creates a quaternary stereocenter, which severely limits the allowable conformational space of the peptide backbone. Such α,α-disubstituted amino acids are known to enhance resistance to enzymatic degradation and can induce helical or extended conformations in peptides. iris-biotech.de
The synthesis of α-methylated β,β-diphenylalanine derivatives, starting from this compound, provides a powerful tool for fine-tuning the structural and biological properties of peptidomimetics. iris-biotech.de This modification is particularly useful in developing macrocyclic β-hairpin models to study the structures of amyloid oligomers, as the α-methyl group can limit uncontrolled aggregation while maintaining the desired β-hairpin fold. escholarship.org The synthesis of these building blocks allows for the creation of peptidomimetics with enhanced stability and more precisely defined three-dimensional structures. iris-biotech.de
Macrocyclization is a widely used strategy in medicinal chemistry to transform linear peptides into more drug-like molecules with improved metabolic stability, cell permeability, and binding affinity. nih.gov The inclusion of conformationally constrained amino acids like β,β-diphenylalanine within a macrocyclic framework can pre-organize the peptide into its bioactive conformation, leading to highly potent and selective ligands. nih.gov
Precursor for the Development of Chiral Ligands and Catalysts in Asymmetric Transformations
The chiral scaffold of amino acids is a readily available source for the synthesis of ligands and organocatalysts for asymmetric synthesis. The well-defined stereochemistry of the starting material can be transferred to the catalyst structure, enabling the production of enantiomerically enriched products. This compound, with its unique stereochemical and steric properties, is an excellent precursor for a new class of chiral catalysts.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. beilstein-journals.org Chiral NHCs, particularly those derived from amino acids, have been instrumental in the development of numerous enantioselective transformations. nih.gov The synthesis of chiral triazolium salts, which are stable, air-tolerant precursors to triazolyl NHCs, often starts from readily available chiral amino acids. nih.gov
The synthetic route typically involves the conversion of the amino acid ester, such as this compound, into an amino-aldehyde or a related intermediate. This intermediate then undergoes a series of reactions to construct the triazole ring, ultimately yielding the chiral triazolium salt. nih.gov The steric bulk of the diphenylmethyl group and the chirality at the α-carbon are embedded into the catalyst structure, influencing the stereochemical outcome of the catalyzed reaction. These catalysts have shown remarkable efficacy in reactions such as the intramolecular Stetter reaction. nih.gov The modular synthesis allows for the creation of a diverse library of NHC precatalysts with varying steric and electronic properties. chimia.chdoaj.org
Table 2: Synthesis of Chiral NHC Precursors from Amino Acids
| Catalyst Type | Precursor | Key Feature | Representative Application |
| Triazolium Salt | Chiral Amino Acids/Esters | Stable, air-tolerant solids that generate the active NHC catalyst upon deprotonation. nih.gov | Enantioselective intramolecular Stetter reaction, benzoin (B196080) reaction. nih.gov |
| Imidazolium Salt | Chiral Diamines | Sterically bulky substituents direct stereoselectivity. beilstein-journals.org | Enantioselective annulation reactions. nih.gov |
The catalytic asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming reaction used to synthesize chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. nih.gov The development of effective catalysts that control both the diastereoselectivity and enantioselectivity of this reaction is a significant area of research. nih.gov
Chiral ligands derived from amino acids can coordinate to a metal center (e.g., copper) or act as organocatalysts to create a chiral environment around the reacting substrates. While direct application of ligands derived specifically from this compound in Mannich reactions is not extensively documented in the provided sources, the principles of catalyst design strongly support its potential. The bulky diphenylmethyl group could provide effective facial shielding of the enolate or imine intermediates, leading to high levels of stereocontrol. For instance, copper-catalyzed reductive Mannich-type reactions utilize chiral bisphosphine ligands to achieve high diastereo- and enantioselectivity, demonstrating the importance of sterically demanding chiral environments. nih.gov The development of new ligands and organocatalysts from unique amino acids like β,β-diphenylalanine represents a promising avenue for discovering novel and highly selective catalytic systems for the Mannich and other asymmetric reactions.
Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds in Synthetic Organic Chemistry
The unique structural features of this compound make it a candidate for the synthesis of complex heterocyclic systems. The primary amine and ester functionalities offer reactive sites for cyclization and condensation reactions, leading to the formation of diverse ring structures that are prevalent in medicinal chemistry.
While the direct conversion of this compound into piperidine (B6355638) or pyrrolidine (B122466) scaffolds is not extensively documented in readily available literature, the general reactivity of β-amino esters provides a basis for such transformations. Synthetic strategies for these heterocycles often involve intramolecular cyclization or cycloaddition reactions. For instance, the reduction of the ester group to an alcohol, followed by activation and intramolecular nucleophilic substitution by the amine, is a plausible, though undocummented, route to substituted pyrrolidines. Similarly, multi-step sequences involving chain extension followed by ring-closing reactions could theoretically yield piperidine structures incorporating the diphenylmethyl moiety. The steric bulk of the two phenyl groups would be expected to heavily influence the stereochemical outcome of such cyclizations.
The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). Although the direct reaction with a pyrazolone (B3327878) derivative containing a carbonyl group is not specifically detailed in the available search results, the synthesis of Schiff bases from amino acid esters is a fundamental transformation in organic chemistry.
The general synthesis involves the reaction of an amino acid ester with a suitable aldehyde, such as salicylaldehyde (B1680747) or a derivative, often under mild conditions. The resulting Schiff base ligand, featuring the bulky 3,3-diphenylpropanoate (B1239988) backbone, could then be used to form metal complexes. Pyrazolone derivatives themselves are known to form Schiff bases and are used extensively in coordination chemistry due to their biological activities. A hypothetical route would involve the condensation of this compound with a 4-formyl-pyrazolone derivative to yield a novel Schiff base ligand, though specific examples of this reaction are not available.
The synthesis of pyridine (B92270) rings often involves the condensation of amines with 1,5-dicarbonyl compounds or their equivalents. As a primary amine, this compound could theoretically serve as the nitrogen source in classical pyridine syntheses, such as the Hantzsch synthesis, by reacting with a β-ketoester and an aldehyde. However, the steric hindrance from the diphenylmethyl group might impede the reaction efficiency.
Alternative strategies for synthesizing pyridines from β-amino esters have been developed, which could potentially be adapted for this compound. These methods often rely on cycloaddition or electrocyclization reactions of intermediates derived from the amino ester. The resulting pyridine derivatives would be highly functionalized, bearing a diphenylmethyl substituent that could impart unique physical and biological properties.
Role in the Synthesis of Specific Bioactive Structural Motifs
The enantiopure forms of this compound are valuable starting materials for synthesizing components of larger, biologically active molecules, including natural products and their analogs. The defined stereochemistry and bulky side chain are key features that can be transferred to the target molecule.
This compound, also known as β,β-diphenylalanine methyl ester, is utilized as a building block in peptide synthesis and in the creation of non-proteinogenic amino acid derivatives. acs.org For example, N-Benzoyl-L-β,β-diphenylalanine methyl ester has been synthesized from an oxazolone (B7731731) precursor, highlighting its role as a chiral intermediate. acs.org The incorporation of this amino acid into peptide chains can enforce specific secondary structures, such as β-turns, due to the steric demands of the diphenylmethyl group. proquest.com While its direct use in the total synthesis of a specific complex natural product is not prominently featured in the provided search results, its derivatives are employed in creating copolymers and other complex molecules, demonstrating its utility as a foundational component. rsc.org
The chemical scaffold of this compound allows for further functionalization to produce more complex derivatives, such as those containing additional hydroxyl or amino groups.
Hydroxylated Derivatives: The synthesis of 2-amino-3-hydroxy-3,3-diphenylpropanoic acid derivatives would involve the introduction of a hydroxyl group at the tertiary carbon adjacent to the phenyl rings. This transformation is challenging due to the steric hindrance and the lack of an obvious synthetic handle for direct oxidation. Plausible but undocumented routes might involve multi-step sequences starting from precursors other than the amino ester itself.
Diaminated Derivatives: The creation of a 2,3-diamino-3,3-diphenylpropanoate would require the introduction of a second amino group at the β-position. A potential synthetic route could involve the conversion of a related precursor, such as a β-hydroxy amino acid, to an azide, followed by reduction. While the direct amination of this compound is not described, such diaminated structures are valuable building blocks for peptidomimetics and other biologically active compounds.
Below is a table summarizing the potential synthetic transformations starting from this compound based on general organic chemistry principles, as direct literature examples were not found for all outlined applications.
| Target Heterocycle/Derivative | General Synthetic Approach | Key Reactants (Hypothetical) | Potential Conditions |
| Substituted Pyrrolidine | Intramolecular Cyclization | 1. Di-tert-butyl dicarbonate2. Lithium aluminum hydride3. Tosyl chloride4. Base | 1. Protection (Boc)2. Reduction of ester3. Activation of alcohol4. Ring closure |
| Pyrazolone-Schiff Base | Condensation | 4-Formyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Reflux in ethanol (B145695) or methanol (B129727) |
| Substituted Pyridine | Hantzsch-type Synthesis | Ethyl acetoacetate, Aldehyde | Acetic acid, reflux |
| Diaminated Derivative | Azide Introduction & Reduction | 1. Nitrous acid2. Sodium azide3. Hydrogenation | 1. Diazotization2. SN2 displacement3. Pd/C, H2 |
Future Research Directions and Emerging Paradigms in Methyl 2 Amino 3,3 Diphenylpropanoate Chemistry
Development of Innovative and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)
The future synthesis of Methyl 2-amino-3,3-diphenylpropanoate and its derivatives is expected to pivot towards green and sustainable methodologies. Current synthetic routes for structurally similar β-phenylalanine derivatives often involve multi-step processes that may use stoichiometric reagents and volatile organic solvents. nih.gov Emerging research will likely focus on minimizing environmental impact by adhering to the principles of green chemistry.
Key future directions include:
Biocatalysis : The use of enzymes, such as phenylalanine ammonia (B1221849) mutase (PAM), could offer a highly selective and environmentally benign route to the β-amino acid core. nih.gov PAM can catalyze the amination of α,β-unsaturated aryl acids, providing a direct pathway to enantiomerically pure β-amino acids. nih.gov Future work could involve engineering enzymes to accept the diphenyl-substituted substrate.
Catalyst-Free Reactions in Green Solvents : Developing one-pot, multi-component reactions in environmentally benign solvents like water represents a significant goal. Such catalyst-free, atom-economical methods would streamline synthesis, reduce waste, and avoid the use of hazardous materials. researchgate.net
Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to key synthetic steps, such as enantioselective synthesis using heterogeneous catalysts, could lead to more efficient and sustainable production. nih.gov
Use of Novel Catalysts : Research into magnetically separable heterogeneous catalysts could simplify product purification and enable catalyst recycling, a core tenet of green chemistry. nih.gov Similarly, the use of carbon nanotubes or other nanostructured catalysts may provide novel reaction pathways with high efficiency. rasayanjournal.co.in
Exploration of Novel Catalytic Applications and Process Intensification
The unique structure of this compound, featuring a chiral center adjacent to bulky phenyl groups, makes it an attractive candidate for applications in asymmetric catalysis. Future research is anticipated to explore its use as a chiral ligand or as a building block for more complex catalytic systems.
Emerging paradigms in this area include:
Chiral Ligands for Asymmetric Synthesis : The amino and ester functionalities provide ideal coordination sites for metal centers. Future work will likely involve synthesizing transition metal complexes where this compound acts as a chiral ligand to induce enantioselectivity in reactions such as hydrogenations, C-C bond formations, and oxidations.
Metal-Organic Assemblies with Enzyme-Mimicking Activity : Recent studies have shown that coordinating diphenylalanine (a structurally related dipeptide) with copper ions can create assemblies with significant catalytic activity that mimics natural enzymes like laccase. nih.govacs.org A key research direction will be to investigate whether this compound can form similar metal-organic assemblies and to explore their catalytic efficiency in oxidation and other transformations. The chirality of the building block can profoundly influence the structure and catalytic performance of the resulting assembly. nih.govacs.org
Table 1: Comparison of Catalytic Performance in Copper-Diphenylalanine Assemblies
| Catalyst Assembly | Young's Modulus (GPa) | Catalytic Efficiency (kcat/KM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| (L)-FF-Cu | 14.02 | Reference Value (1.00x) | Cross-chain structure with five-coordinated Cu2+ | nih.govacs.org |
| (L+D)-FF-Cu (Racemic) | 34.36 | 1.14x higher than (L)-FF-Cu | Alternating (L)-Cu2+-(D)-Cu2+ four-coordinating structure | nih.govacs.org |
Data sourced from studies on diphenylalanine-copper assemblies, suggesting a future research path for analogous systems with this compound.
Process Intensification : Integrating the catalyst design with advanced reactor technology, such as membrane reactors or microreactors, could intensify catalytic processes. This would involve immobilizing the catalytic species derived from this compound on a solid support for continuous operation, leading to higher throughput and efficiency.
Integration into Advanced Materials Science and Supramolecular Assemblies
The self-assembly of peptides and amino acid derivatives, particularly those rich in aromatic groups like diphenylalanine, into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology. researchgate.net this compound is a prime candidate for future exploration in materials science due to its propensity for π-π stacking and hydrogen bonding.
Future research will likely focus on:
Fabrication of Novel Nanostructures : The parent dipeptide, diphenylalanine, self-assembles into diverse structures including nanotubes, nanorods, and vesicles with remarkable mechanical, piezoelectric, and optical properties. nih.govelsevierpure.com An important future direction is to systematically study the self-assembly of this compound to see how the esterification and the β,β-diphenyl motif alter the resulting morphologies and properties.
Piezoelectric and Energy-Harvesting Materials : Diphenylalanine-based assemblies exhibit significant piezoelectric properties, making them useful for developing sensors, actuators, and eco-friendly energy-harvesting devices. nih.govresearchgate.net Research into the assemblies of this compound could yield new materials with tailored electromechanical performance. The increased aromatic density compared to a single phenylalanine may lead to materials with metal-like rigidity. nih.gov
Co-assembly for Functional Materials : A promising strategy to expand structural diversity is the co-assembly of different building blocks. nih.gov Future studies could explore the co-assembly of this compound with other peptides or functional molecules (e.g., nucleic acids, chromophores) to create hybrid materials with combined or enhanced properties for applications in biosensing, drug delivery, or light-emission. elsevierpure.comnih.gov
Table 2: Properties and Applications of Diphenylalanine-Based Supramolecular Materials
| Material/Building Block | Observed Structure(s) | Key Property | Potential Application | Reference |
|---|---|---|---|---|
| Diphenylalanine (FF) | Nanotubes, Microribbons | High Rigidity (Young's Modulus: 19-27 GPa), Piezoelectricity | Biosensing, Energy Storage, Drug Delivery | nih.govelsevierpure.com |
| Boc-Dip-Dip | Layered, Needle-like | Metal-like Rigidity, High Piezoelectricity | Eco-friendly Miniaturized Devices | nih.gov |
| FF co-assembled with other dipeptides | Vesicles, Planar Sheets | Enhanced Aggregation Propensity | Controllable Design of Bionanomaterials | nih.gov |
| Boc-diphenylalanine | Nanotubes embedded in polymer fibers | Strong Piezoelectric Response | Biomedical Applications, Bio-energy Sources | researchgate.net |
This table, based on diphenylalanine analogues, highlights the potential for creating advanced materials from this compound.
Investigation of Stereoselective Self-Assembly Processes and Chirality Transfer Phenomena
Chirality is a critical factor that governs the structure and function of self-assembled systems from the molecular to the macroscopic level. scispace.com The stereochemistry of the constituent amino acids can dramatically alter the morphology, kinetics, and stability of peptide assemblies. nih.gov this compound, possessing a single chiral center, is an excellent model system for studying these phenomena.
Emerging research paradigms in this field include:
Chirality-Directed Morphology : Studies on diphenylalanine have shown that switching the chirality of a single amino acid (e.g., comparing L-Phe-L-Phe with D-Phe-L-Phe) has a major impact on self-assembly, often restricting the structural polymorphism and favoring specific morphologies like nanofibers. upc.edu A key future investigation will be to synthesize both the (R) and (S) enantiomers of this compound and compare their self-assembly behaviors to understand how molecular chirality dictates supramolecular structure.
Chirality Transfer and Amplification : A fascinating phenomenon in supramolecular chemistry is the transfer of chirality from the molecular level to the helical bias of a larger assembly. In some systems, an inversion of chirality is observed, where L-amino acids form right-handed helical nanotubes and D-amino acids form left-handed ones. mdpi.com Investigating whether the chirality of this compound can be transferred and amplified into a macroscopic chiral morphology is a compelling research avenue.
Heterochiral Systems : The interaction between enantiomers in a racemic mixture can lead to unique assemblies not observed with pure enantiomers. For example, racemic diphenylalanine-copper assemblies show superior mechanical and catalytic properties compared to their enantiopure counterparts due to a different crystal packing structure. nih.govacs.org Exploring the self-assembly of racemic this compound could lead to materials with enhanced stability and functionality. Theoretical calculations can be employed to predict the stability of different packing models (e.g., antiparallel β-sheets) in homochiral versus heterochiral systems. upc.edu
Table 3: Influence of Chirality on Self-Assembly of Aromatic Dipeptides
| Compound | Chirality | Observed Self-Assembled Morphology | Key Finding | Reference |
|---|---|---|---|---|
| Fmoc-L-Phe-L-Phe-OFm | Homochiral (L,L) | Polymorphic (stacked-braids, dendritic, microtubular) | Shows high structural diversity depending on solvent. | core.ac.uk |
| Fmoc-D-Phe-L-Phe-OFm | Heterochiral (D,L) | Primarily micro-/nanofibers | Self-assembly is restricted, with a higher tendency to form ordered fibers. | upc.edu |
| Diphenylalanine (FF) | Homochiral vs. Heterochiral | Nanotubes | Heterochirality can increase the stability of nanotubes. | nih.gov |
This table demonstrates how stereochemistry influences supramolecular structures, a principle that will be central to future studies of this compound.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-amino-3,3-diphenylpropanoate, and what factors influence yield?
Methodological Answer:
Synthesis typically involves esterification of 2-amino-3,3-diphenylpropanoic acid using methanol under acidic catalysis. Key factors include:
- Catalyst selection : Sulfuric acid or thionyl chloride are common, but milder agents like DCC (dicyclohexylcarbodiimide) may reduce side reactions .
- Solvent and temperature : Refluxing methanol (60–70°C) ensures esterification efficiency, while aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) isolates the product. Impurities such as unreacted acid or methyl esters of byproducts (e.g., 3-phenylpropanamide derivatives) require monitoring via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
